2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid has been utilized as a precursor in the development of several novel compounds. Notably, it has been incorporated into the synthesis of a potent and selective G protein-coupled receptor 40 (GPR40) agonist, [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate (TAK-875). [ [] ] This compound, currently in clinical trials, holds promise for treating type 2 diabetes mellitus due to its ability to enhance glucose-dependent insulin secretion and improve glucose metabolism. [ [] ]
Additionally, 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid has served as a starting point in synthesizing a series of 7-(3,5-disubstituted [1,1'-biphenyl]-2-yl)-3,5-dihydroxy-6-heptenoic acids and their lactones. [ [] ] These compounds exhibited notable 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitory activity, highlighting their potential in cholesterol-lowering therapies. [ [] ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0